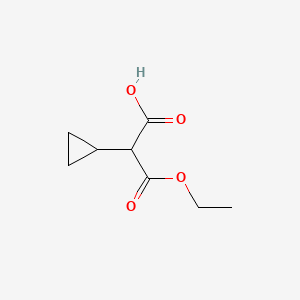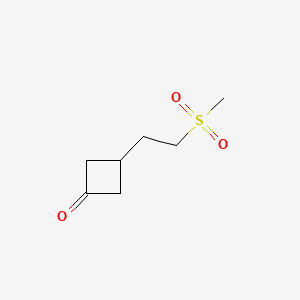
3-(2-Methanesulfonylethyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methanesulfonylethyl)cyclobutan-1-one is a synthetic small-molecule compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to selectively inhibit certain biological activities. The compound is characterized by a cyclobutanone ring substituted with a methanesulfonylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Cyclobutanone+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methanesulfonylethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methanesulfonylethyl)cyclobutan-1-one is widely used in scientific research due to its ability to inhibit histone deacetylase (HDAC) activity. This makes it valuable in studies related to epigenetics, cancer research, and drug development. The compound’s selective inhibition of HDACs allows researchers to investigate the role of histone acetylation in gene expression and cellular processes.
Mecanismo De Acción
The compound exerts its effects by binding to the active site of histone deacetylases, thereby inhibiting their activity. This inhibition leads to an increase in histone acetylation levels, resulting in changes in gene expression. The molecular targets include various HDAC isoforms, and the pathways involved are related to chromatin remodeling and transcriptional regulation.
Comparación Con Compuestos Similares
Similar Compounds
Mocetinostat: Another HDAC inhibitor with a similar mechanism of action.
Vorinostat: A well-known HDAC inhibitor used in cancer therapy.
Panobinostat: A potent HDAC inhibitor with broad-spectrum activity.
Uniqueness
3-(2-Methanesulfonylethyl)cyclobutan-1-one is unique due to its specific chemical structure, which provides selective inhibition of certain HDAC isoforms. This selectivity makes it a valuable tool in research focused on understanding the specific roles of different HDACs in cellular processes.
Propiedades
Fórmula molecular |
C7H12O3S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
3-(2-methylsulfonylethyl)cyclobutan-1-one |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)3-2-6-4-7(8)5-6/h6H,2-5H2,1H3 |
Clave InChI |
ZWKUJLCEOMOYAL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC1CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


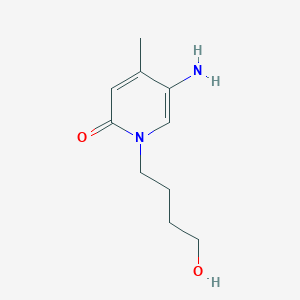
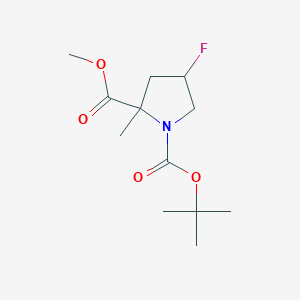
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
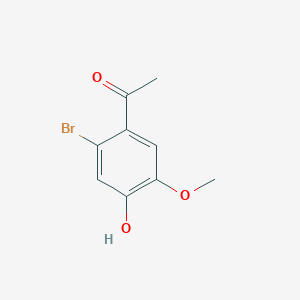
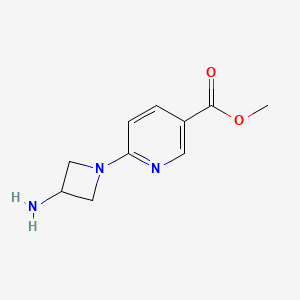
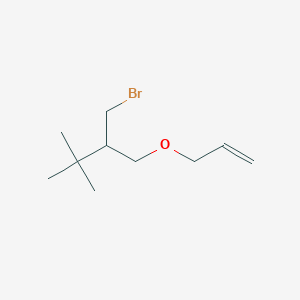
![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)
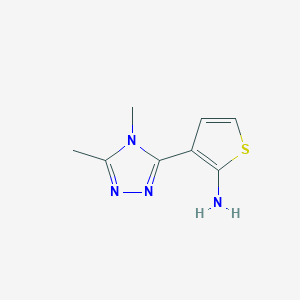

![2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)

